4-(Pyrimidin-5-yl)thiazol-2-amine
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Overview
Description
4-(Pyrimidin-5-yl)thiazol-2-amine is a heterocyclic compound that features both a pyrimidine and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-5-yl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This reaction involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-5-yl)thiazol-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
4-(Pyrimidin-5-yl)thiazol-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-5-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). It acts as an inhibitor of CDK4 and CDK6, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-2-yl)thiazol-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(2,4-Dimethyl-thiazol-5-yl)pyrimidin-2-amine: Contains additional methyl groups on the thiazole ring.
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine: Substituted with a phenyl group.
Uniqueness
4-(Pyrimidin-5-yl)thiazol-2-amine is unique due to its specific combination of the pyrimidine and thiazole rings, which confer distinct biological activities. Its ability to inhibit CDK4 and CDK6 with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H6N4S |
---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
4-pyrimidin-5-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H6N4S/c8-7-11-6(3-12-7)5-1-9-4-10-2-5/h1-4H,(H2,8,11) |
InChI Key |
WAGSFKOQXLZKOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C2=CSC(=N2)N |
Origin of Product |
United States |
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